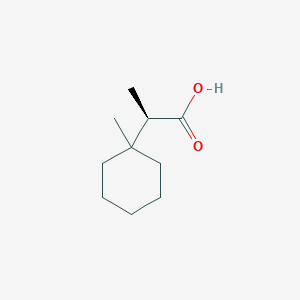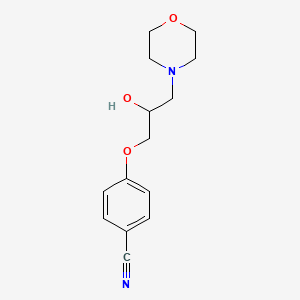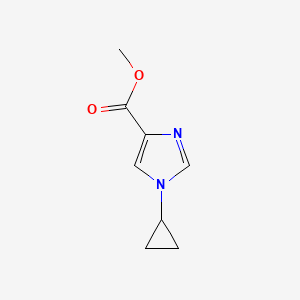![molecular formula C25H27NO B2489713 1-[1,1'-Biphenyl]-4-yl-3-[4-(sec-butyl)anilino]-1-propanone CAS No. 882748-24-5](/img/structure/B2489713.png)
1-[1,1'-Biphenyl]-4-yl-3-[4-(sec-butyl)anilino]-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1,1’-Biphenyl]-4-yl-3-[4-(sec-butyl)anilino]-1-propanone is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl group and a sec-butyl aniline moiety connected through a propanone linker
Preparation Methods
The synthesis of 1-[1,1’-Biphenyl]-4-yl-3-[4-(sec-butyl)anilino]-1-propanone typically involves several steps:
Suzuki-Miyaura Coupling: This reaction is commonly used to form the biphenyl core.
Friedel-Crafts Acylation:
Industrial production methods may involve optimization of these reactions to improve yield and scalability.
Chemical Reactions Analysis
1-[1,1’-Biphenyl]-4-yl-3-[4-(sec-butyl)anilino]-1-propanone undergoes various chemical reactions:
Scientific Research Applications
1-[1,1’-Biphenyl]-4-yl-3-[4-(sec-butyl)anilino]-1-propanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[1,1’-Biphenyl]-4-yl-3-[4-(sec-butyl)anilino]-1-propanone involves its interaction with molecular targets such as enzymes or receptors. The biphenyl and aniline moieties can engage in π-π stacking interactions and hydrogen bonding, respectively, influencing the compound’s binding affinity and specificity . Pathways involved may include signal transduction or metabolic processes .
Comparison with Similar Compounds
1-[1,1’-Biphenyl]-4-yl-3-[4-(sec-butyl)anilino]-1-propanone can be compared with other biphenyl derivatives and aniline-based compounds:
4-sec-Butylaniline: Contains the sec-butyl aniline moiety but lacks the biphenyl and propanone groups, used in the synthesis of pharmaceuticals and agrochemicals.
Biphenyl-4-carboxylic acid: A biphenyl derivative with a carboxylic acid group, used in the synthesis of liquid crystals and polymers.
The uniqueness of 1-[1,1’-Biphenyl]-4-yl-3-[4-(sec-butyl)anilino]-1-propanone lies in its combination of structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
3-(4-butan-2-ylanilino)-1-(4-phenylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO/c1-3-19(2)20-13-15-24(16-14-20)26-18-17-25(27)23-11-9-22(10-12-23)21-7-5-4-6-8-21/h4-16,19,26H,3,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPNEASBZUDPGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Adamantan-1-ylsulfanyl)-[1,2,4]thiadiazol-5-ylamine](/img/structure/B2489631.png)
![4-[3-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2489632.png)
![2-[(2,4-Difluorophenyl)sulfonyl]-1-(4-ethoxyphenyl)ethanone](/img/structure/B2489633.png)
![4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid](/img/structure/B2489634.png)

![1,3-Dimethyl-6-[2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrimidine-2,4-dione](/img/structure/B2489637.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride](/img/structure/B2489646.png)

![N-[2,2-Bis(furan-2-yl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2489649.png)
![4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine](/img/structure/B2489650.png)
![(3-Aminothieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B2489651.png)
![2-[6-(4-fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2489653.png)
